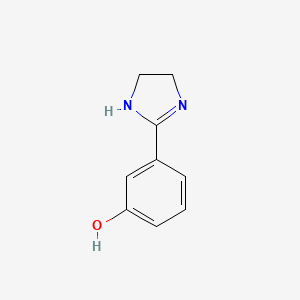

3-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Beschreibung

Significance of Imidazole (B134444) and Dihydroimidazole (B8729859) Scaffolds in Modern Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in medicinal chemistry. nih.govppor.az It is a core component of essential natural products like the amino acid histidine, histamine, and purines. nih.govjapsonline.com The imidazole nucleus is prized for its desirable properties, including high stability, water solubility, and the ability to participate in hydrogen bonding, which can enhance drug affinity and selectivity for biological targets. fda.gov Consequently, imidazole derivatives exhibit a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govresearchgate.net

The dihydroimidazole, or imidazoline (B1206853), scaffold is a reduced form of imidazole and is also of significant pharmacological importance. researchgate.net Compounds containing the imidazoline ring have been developed as agents targeting various conditions. Historically, they were prominent in cardiovascular drug discovery, but their utility has since expanded into treatments for neurodegenerative diseases and cancer. nih.gov The versatility of both imidazole and imidazoline scaffolds makes them privileged structures in the development of new therapeutic agents. nih.gov

Overview of Phenolic Compounds in Medicinal and Material Sciences

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and have garnered immense research attention. nih.gov In medicinal science, they are renowned for their antioxidant properties, which allow them to neutralize harmful free radicals in the body. nih.govjapsonline.com This activity underlies many of their health benefits, including anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects. pensoft.netresearchgate.net Phenols and their derivatives are found in numerous FDA-approved drugs and are included in the World Health Organization's list of essential medicines, highlighting their therapeutic importance.

In the realm of material sciences, the unique chemical features of phenolic compounds are exploited to engineer functional materials. The hydroxyl groups can form a variety of interactions with different substances, including metal ions, polymers, and biomacromolecules. nih.gov This reactivity is leveraged to create phenolic-based coatings with applications ranging from antibiofouling and antioxidation to bioimaging and controlled drug delivery. semanticscholar.org Phenols also serve as crucial precursors in the industrial production of plastics, resins, dyes, and adhesives. medchemexpress.com

Research Rationale for Investigating 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol and Analogous Structures

The primary research rationale for investigating this compound stems from the strategic combination of a phenolic moiety and a dihydroimidazole ring within a single molecule. This molecular architecture offers the potential for synergistic or novel pharmacological activities by integrating the distinct properties of both scaffolds.

A significant area of investigation for analogous structures is their interaction with adrenergic receptors. For instance, research into a structurally similar compound, N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, revealed a highly potent and selective full agonist for the alpha-1A adrenergic receptor subtype. nih.gov This finding strongly suggests that the 2-(hydroxyphenyl)-dihydroimidazole core is a promising template for developing subtype-selective adrenergic agents. The development of such selective agonists is a key objective in pharmaceutical research, as they can offer therapeutic benefits with fewer side effects. nih.gov

Furthermore, given the broad spectrum of activities associated with both parent scaffolds, there is a clear rationale for screening this compound and its analogs for other biological effects. These include potential anti-inflammatory, antimicrobial, and anticancer activities, which are well-documented for various imidazole and phenolic derivatives. japsonline.comresearchgate.netjapsonline.com The investigation of such hybrid molecules is a common strategy in drug discovery aimed at identifying new lead compounds with improved efficacy and novel mechanisms of action.

Historical Context of Imidazoline Chemistry in Drug Discovery

The chemistry of imidazolines has been a subject of study for many decades, with early reviews on their synthesis and properties appearing in the mid-20th century. Historically, imidazoline derivatives gained prominence as cardiovascular drugs. Several well-known medications, including clonidine (B47849) and tolazoline, feature this ring system and were developed for indications like hypertension. ijpsonline.com

In recent decades, the focus of imidazoline research has expanded significantly. Increased understanding of the molecular mechanisms behind various diseases has revealed new potential applications for this scaffold. nih.gov Between 2006 and 2012, a notable number of patents were filed for imidazoline derivatives intended for the treatment of neurodegenerative diseases and cancer, shifting the focus away from their traditional cardiovascular applications. nih.gov This evolution demonstrates the enduring importance of the imidazoline scaffold in medicinal chemistry and its adaptability for developing agents against a wide range of therapeutic targets.

Research Data on Related Imidazole-Phenol Compounds

The following tables summarize findings from research on structurally related, though more complex, imidazole-phenol compounds. This data illustrates the diverse biological activities and properties being explored in this class of molecules.

Table 1: Biological Activities of Selected Imidazole-Phenol Derivatives

| Compound Class | Specific Derivative Example | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Triphenyl-Imidazole Derivatives | 2,4,5-triphenyl-1H-imidazole-1-yl derivative (Compound 6b) | Anti-inflammatory | Showed 76.11% inhibition of rat paw oedema, nearly equipotent to the standard drug Phenylbutazone. | japsonline.com |

| Triphenyl-Imidazole Derivatives | Compounds 6c, 6d, 6e | Antifungal | Displayed good antifungal activity against Candida albicans. | japsonline.com |

| Hydroxy-triaryl Imidazole Derivatives | 1-hydroxy-2,4,5-triaryl imidazole (Compound 5g) | Anti-cytokine (IL-1β inhibition) | Demonstrated the best inhibitory action (82%) among the synthesized series. | nih.gov |

| Tetra-substituted Imidazole-Phenol | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) | Antioxidant, Antimicrobial | The ligand (HL) was a better antioxidant than its metal complexes. Metal complexes showed more potent antimicrobial activity than the ligand. | rsc.org |

| Dihydro-imidazolyl Naphthalene | N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy...-1-yl]methanesulfonamide | Adrenergic Receptor Agonism | A highly potent and selective full agonist for the alpha-1A receptor subtype. | nih.gov |

Table 2: Physical and Chemical Properties of Selected Imidazole-Phenol Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Research Focus | Reference |

|---|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | C₂₁H₁₆N₂O | 312.37 | 278 | Nonlinear Optical Properties | semanticscholar.org |

| 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol nitrate (B79036) salt | C₄₃H₃₀ClN₅O₄ | 728.20 | N/A | Crystal Structure Analysis | researchgate.net |

| 1-hydroxy-2-(quinolin-4-yl)-4,5-di(thiophen-2-yl)-1H-imidazole (Compound 5e) | C₂₂H₁₅N₃OS₂ | 413.5 | 212-214 | Anti-cytokine Agent Synthesis | nih.gov |

| 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | C₂₁H₁₆N₂O | 312.37 | N/A | Synthesis & Pharmacological Evaluation | ijpsonline.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMULJMVKZKHEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584794 | |

| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-99-0 | |

| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 3 4,5 Dihydro 1h Imidazol 2 Yl Phenol

General Synthetic Strategies for the Dihydroimidazole (B8729859) Ring System

The 4,5-dihydro-1H-imidazole, or 2-imidazoline, ring is a prevalent structural motif in medicinal chemistry and catalysis. Its synthesis has been accomplished through various robust methods, broadly categorized into multi-component reactions and cyclization strategies.

Multi-component reactions (MCRs) offer an efficient route to complex molecules like dihydroimidazoles in a single step, minimizing waste and saving time. A notable MCR involves the three-component condensation of an amine, an aldehyde, and an α-acidic isocyanide. acs.orgnih.gov This one-pot reaction proceeds under mild conditions to yield highly substituted 2-imidazolines. acs.orgacs.org The versatility of this method allows for a wide range of amine and aldehyde components, although sterically hindered amines may lead to lower yields. acs.org

Another MCR strategy involves the palladium-catalyzed reaction between an aryl halide, an isocyanide, and a diamine, which provides access to 2-aryl-2-imidazolines in high yields. semanticscholar.org A photoredox-catalyzed cascade reaction combining radical addition and a formal [3+2] annulation also furnishes imidazoline (B1206853) derivatives under mild conditions from simple starting materials. organic-chemistry.org

Table 1: Examples of Multi-component Reactions for Dihydroimidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Amine, Aldehyde, Isocyanide | Mild conditions, one-pot | Highly substituted 2-imidazolines | acs.orgacs.org |

| Aryl Halide, Isocyanide, Diamine | Palladium catalyst | 2-Aryl-2-imidazolines | semanticscholar.org |

| (Components for radical addition and annulation) | Photoredox catalyst, visible light | Imidazoline derivatives | organic-chemistry.org |

Cyclization reactions are the most conventional and widely employed methods for synthesizing the dihydroimidazole ring. The most common approach involves the condensation of a 1,2-diamine, typically ethylenediamine (B42938), with a variety of functional groups. researchgate.net

From Nitriles: The direct condensation of nitriles with ethylenediamine is a classic and effective method. chemicalbook.com This reaction can be catalyzed by various agents, including sulfur or tungstosilicic acid supported on silica, to produce 2-substituted-2-imidazolines. researchgate.net

From Aldehydes: Aldehydes serve as common precursors for 2-imidazolines. The reaction with ethylenediamine requires an oxidative step to form the final ring system. chemicalbook.com A range of oxidizing agents have been successfully used, including tert-butyl hypochlorite, iodine in the presence of potassium carbonate, and hydrogen peroxide with sodium iodide. organic-chemistry.orgorganic-chemistry.org These methods are often efficient and can be performed under environmentally friendly conditions. organic-chemistry.org

From Esters: Similar to nitriles, esters can undergo condensation with ethylenediamine to form the imidazoline ring. researchgate.netchemicalbook.com This method is particularly relevant for the synthesis of specific derivatives where the corresponding ester is readily available. nih.gov

Intramolecular Cyclization: Other innovative cyclization methods include the copper-catalyzed amination of aliphatic C-H bonds of N-alkylamidines to yield dihydroimidazoles. organic-chemistry.org Additionally, a gold-catalyzed reaction involving the [2+3] cycloaddition between nitriles and in situ generated α-imino gold carbene intermediates can produce bicyclic imidazole (B134444) structures. nih.gov

Table 2: Common Cyclization Reactions for Dihydroimidazole Synthesis

| Precursor | Reagent | Key Conditions/Catalyst | Reference |

|---|---|---|---|

| Nitrile | Ethylenediamine | Sulfur or supported tungstosilicic acid | chemicalbook.comresearchgate.net |

| Aldehyde | Ethylenediamine | Oxidizing agent (e.g., I2/K2CO3, t-BuOCl) | organic-chemistry.orgorganic-chemistry.org |

| Ester | Ethylenediamine | Heating/Condensation | researchgate.netnih.gov |

| N-Alkylamidine | - | Cu(OAc)2, PhI(OAc)2 | organic-chemistry.org |

Approaches to Regioselective Synthesis of Phenol-Substituted Dihydroimidazoles

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)phenol requires precise control over the position of the dihydroimidazole substituent on the phenol (B47542) ring. Achieving this meta-substitution is the primary challenge.

Direct electrophilic substitution on phenol typically yields ortho- and para-substituted products. Therefore, to synthesize the meta-isomer, the regiochemistry must be established by the choice of the starting material. The most direct strategy involves using a phenol derivative that already contains a suitable functional group at the meta-position, which can then be converted into the dihydroimidazole ring.

A key precursor for this strategy is 3-hydroxybenzonitrile . This starting material has the nitrile group positioned meta to the hydroxyl group. Following the established cyclization methods, 3-hydroxybenzonitrile can be reacted with ethylenediamine, often with a catalyst like sodium hydrogensulfide or elemental sulfur, under heating to directly form this compound. chemicalbook.com

Alternatively, one could start with 3-hydroxybenzoic acid or its ester derivatives (e.g., methyl 3-hydroxybenzoate). These compounds can be converted to the target molecule by condensation with ethylenediamine. nih.gov This approach leverages the fixed position of the carboxyl or ester group to ensure the formation of the desired meta-substituted product.

Another potential, though less direct, method involves electrophilic acylation of a protected phenol with a reagent like 1-acetyl-imidazolidin-2-one in the presence of phosphorus oxychloride. This reaction has been used to synthesize 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles from indoles. researchgate.net Adapting this to a phenol system would require careful selection of protecting groups and reaction conditions to favor meta-substitution.

As mentioned, controlling regioselectivity in this context is less about directing a reaction and more about utilizing a precursor where the substitution pattern is already defined. The hydroxyl group of phenol is a strong ortho-, para-director for electrophilic aromatic substitution, making direct meta-functionalization challenging.

Therefore, the primary method for controlling regioselectivity is the use of a starting material such as:

3-Hydroxybenzonitrile : The reaction with ethylenediamine directly converts the nitrile group to the desired 2-substituted dihydroimidazole.

3-Hydroxybenzoic acid/esters : Condensation with ethylenediamine converts the carboxyl/ester group into the dihydroimidazole ring.

In these cases, the regiochemical outcome is predetermined by the commercially available or synthetically accessible starting material. The cyclization reaction itself does not alter the substitution pattern on the aromatic ring. Quantum chemistry calculations have been used to rationalize regioselectivity in the formation of substituted imidazolidinones, where the distribution of products is governed by the relative energies of transition states. nih.gov While this was applied to substitution on the heterocyclic ring, similar principles affirm that pathways leading to pre-defined isomers from specific starting materials are energetically favorable and highly selective.

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold possesses three primary sites for chemical modification: the phenolic hydroxyl group, the secondary amine (N-H) of the dihydroimidazole ring, and the aromatic ring itself.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can undergo standard transformations.

Etherification: Reaction with alkyl halides in the presence of a base (e.g., cesium carbonate, potassium carbonate) can form the corresponding ether derivatives. nih.gov

Esterification: The phenol can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent like DCC) to produce phenolic esters. nih.govnih.gov This process, known as lipophilization, can modify the molecule's solubility and has been used to enhance the antioxidant properties of phenolic compounds. nih.gov

Modification of the Dihydroimidazole Ring: The N-H group is nucleophilic and can be readily functionalized.

N-Alkylation/N-Arylation: The nitrogen can be alkylated by reaction with alkyl halides. chemicalbook.com Quaternary imidazolinium salts can also be formed. chemicalbook.com

N-Acylation: Reaction with acylating agents can introduce an acyl group onto the ring nitrogen.

Modification of the Aromatic Ring: Further substitution on the phenol ring is possible via electrophilic aromatic substitution. The existing hydroxyl (ortho-, para-directing) and dihydroimidazolyl (meta-directing) groups will influence the position of any new substituent. The interplay between these directing effects would likely lead to a mixture of products, with substitution occurring at positions ortho or para to the powerful hydroxyl activator.

Modification of related phenolic oligomers with pre-formed imidazolines has also been reported to create materials with enhanced properties, demonstrating the utility of the imidazoline moiety as a functional building block. ppor.az

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime target for chemical modification, primarily through esterification and etherification reactions. These transformations are fundamental in altering the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity.

Esterification: The conversion of the phenolic hydroxyl group to an ester is a common strategy. While specific literature on the esterification of this compound is not abundant, general methods for phenol esterification are well-established and applicable. These reactions typically involve the use of acylating agents like acid chlorides or acid anhydrides in the presence of a base. For instance, the reaction of a phenol with an acid chloride, such as benzoyl chloride, in a suitable solvent and a base like pyridine (B92270) or triethylamine, would yield the corresponding benzoate (B1203000) ester. Similarly, acid anhydrides can be employed, often with a catalyst, to achieve esterification. semanticscholar.org

Etherification: The synthesis of ether derivatives from the phenolic hydroxyl group is another key transformation. The Williamson ether synthesis is a classical and widely used method. This reaction involves the deprotonation of the phenol with a base, such as sodium hydride or a carbonate base, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the phenolic oxygen.

Modifications and Substitutions on the Dihydroimidazole Ring System

The dihydroimidazole ring of this compound contains secondary amine functionalities that are amenable to various chemical modifications, including N-acylation and N-alkylation. These reactions provide a straightforward route to introduce diverse functional groups onto the heterocyclic core.

N-Acylation and N-Alkylation: The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring can undergo acylation and alkylation reactions. For instance, N-acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides. Similarly, N-alkylation can be performed using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the generated acid. The regioselectivity of these reactions can sometimes be a challenge, potentially leading to a mixture of mono- and di-substituted products, as well as substitution at different nitrogen atoms within the ring. nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Framework

The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules. These hybrids often combine the structural features of the parent compound with other pharmacologically relevant moieties to explore new chemical space and biological activities.

One notable example involves the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. In this synthetic approach, the imidazoline ring is typically generated by the reaction of a corresponding ethyl ester with ethylenediamine. This strategy allows for the fusion of the dihydroimidazole-phenol moiety with a benzoxazine (B1645224) framework, leading to novel tricyclic structures. These hybrid molecules have been investigated for their potential cardiovascular effects.

The following table provides a summary of representative chemical transformations involving this compound and related structures, highlighting the versatility of this chemical entity in synthetic chemistry.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

| Phenol (general) | Acid Chloride/Base | Esterification | Phenyl Ester | semanticscholar.org |

| Phenol (general) | Alkyl Halide/Base | Etherification (Williamson) | Phenyl Ether | |

| Imidazole derivative (general) | Acyl Chloride/Anhydride | N-Acylation | N-Acyl Imidazole | nih.gov |

| Imidazole derivative (general) | Alkyl Halide/Base | N-Alkylation | N-Alkyl Imidazole | nih.gov |

| Ethyl Ester of a Benzoxazine | Ethylenediamine | Imidazoline Ring Formation | 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |

Advanced Characterization and Analytical Methodologies for 3 4,5 Dihydro 1h Imidazol 2 Yl Phenol

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is fundamental to confirming the molecular structure of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Various methods provide complementary information about the atomic connectivity and three-dimensional arrangement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR analysis of related imidazole (B134444) compounds, aromatic protons typically resonate in the downfield region, generally between 7.2 and 8.1 ppm. For ¹³C NMR, the chemical shifts are indicative of the type of carbon atom. Aromatic and imidazole ring carbons show signals in the range of 100-150 ppm. organicchemistrydata.orgmdpi.com The specific shifts can be influenced by the solvent used and the presence of substituents. msu.edu For instance, in DMSO-d₆ solution, alcohol OH signals are known to shift to lower fields. msu.edu

Table 1. Representative NMR Chemical Shift Ranges for Related Imidazole Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.2 - 8.1 | |

| ¹³C | Aromatic/Imidazole Carbons | 100 - 150 | organicchemistrydata.org |

| ¹³C | Alcohol (R-CH₂-OH) | 50 - 90 | pdx.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, displays characteristic absorption bands. semanticscholar.org Notably, a broad band in the region of 3598-3445 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. semanticscholar.org The C=N stretching vibration of the imidazole ring typically appears around 1643 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings give rise to bands in the 1600-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The vibrational wavenumbers can be computed using density functional theory (DFT) to aid in the assignment of experimental spectra. researchgate.net For similar benzimidazole (B57391) structures, complete vibrational assignments are performed based on the potential energy distribution (PED) of the vibrational modes. nih.gov

Table 2. Key IR Absorption Bands for a Related Imidazole Phenol (B47542) Compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Phenol) | 3598 - 3445 | semanticscholar.org |

| C=N Stretch (Imidazole) | ~1643 | semanticscholar.org |

| Aromatic C-H Stretch | >3000 | semanticscholar.org |

| Aromatic C-C Stretch | 1600 - 1400 | researchgate.net |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. In electron impact (EI) mass spectrometry, the molecular ion peak (M+) for aromatic compounds is typically strong due to the stability of the structure. libretexts.org The fragmentation of phenols often involves the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO). youtube.com For amines, a characteristic feature is a molecular ion peak at an odd number, with alpha-cleavage being a dominant fragmentation pathway. libretexts.org The fragmentation of the imidazoline (B1206853) ring can also provide valuable structural clues.

Atmospheric pressure chemical ionization (APCI) is another technique used, which generally provides strong molecular weight information with less fragmentation compared to EI. uva.nl

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of phenolic and imidazole-containing compounds. ptfarm.pl The method's versatility allows for various detection techniques, including UV-Visible and fluorescence detection. scirp.org For enhanced sensitivity and selectivity, especially in complex samples, pre-column derivatization can be employed. dss.go.thresearchgate.net

A typical HPLC method involves an ODS (octadecylsilyl) column and a mobile phase often consisting of a mixture of acetonitrile, water, and methanol. dss.go.thresearchgate.net The precise composition of the mobile phase can be adjusted to achieve optimal separation. nih.gov Quantification is typically performed by creating a calibration curve from standard solutions of known concentrations. nih.gov The precision of HPLC methods is generally high, with low coefficients of variation for both within-run and between-run analyses. nih.gov

Table 3. Typical HPLC Parameters for Analysis of Related Phenolic/Imidazole Compounds

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | ODS (C18) Column | dss.go.thresearchgate.net |

| Mobile Phase | Acetonitrile/Water/Methanol mixtures | dss.go.thresearchgate.netnih.gov |

| Detection | UV-Visible or Fluorescence | scirp.org |

| Quantification | External or Internal Standard Calibration | nih.gov |

Gas Chromatography (GC) for Volatile Phenolic Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.blog However, direct GC analysis of polar and non-volatile compounds like this compound is challenging due to its phenolic hydroxyl group and the nitrogen-containing heterocyclic ring, which can cause poor chromatographic peak shape and strong adsorption to the column. libretexts.org To overcome these limitations, derivatization is an essential prerequisite to increase the compound's volatility and thermal stability. nih.gov

The most common derivatization method for compounds containing active hydrogens, such as those in hydroxyl and amine groups, is silylation. chromtech.com In this process, the active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are frequently used for this purpose. phenomenex.blogresearchgate.net The resulting TMS derivative of this compound would be significantly more volatile and less polar, making it amenable to GC analysis. chromtech.com The derivatization reaction would likely target both the phenolic hydroxyl group and the hydrogens on the imidazoline ring.

The GC analysis would typically be performed on a non-polar or moderately polar capillary column, such as one with a siloxane-based stationary phase. phenomenex.blog A flame ionization detector (FID) could be used for quantification, offering a robust and linear response. The retention time of the derivatized compound would be a key parameter for its identification.

Table 1: Illustrative GC Parameters for the Analysis of Silylated this compound

| Parameter | Value/Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 60°C for 30 minutes in pyridine (B92270) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Expected Product | Bis- or Tris-(trimethylsilyl) derivative |

This table presents a hypothetical set of parameters based on standard methods for the GC analysis of derivatized phenolic compounds.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method like mass spectrometry, offer superior selectivity and structural information compared to standalone chromatographic techniques. nih.gov For a comprehensive analysis of this compound, both LC-MS/MS and GC-MS are invaluable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and polar compounds in complex matrices without the need for derivatization. drugtargetreview.com This makes it an ideal method for the direct analysis of this compound. The analysis would typically employ reverse-phase high-performance liquid chromatography (HPLC) to separate the analyte from other components. nih.gov

The compound, being basic due to the imidazoline moiety, would likely be analyzed using a mobile phase with a low pH (e.g., containing formic acid) to ensure good peak shape and retention on a C18 column. nih.gov Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is the most probable ionization technique, as it is efficient for polar and basic molecules. ajmb.org

In the tandem mass spectrometer, a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. nih.govnih.gov

Table 2: Representative LC-MS/MS Method Parameters for this compound

| Parameter | Value/Condition |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ (e.g., 177.09) |

| Product Ions (m/z) | Hypothetical fragments (e.g., from imidazoline ring cleavage) |

This table is based on established LC-MS/MS methods for structurally related imidazoline compounds like clonidine (B47849). nih.govajmb.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile derivative of this compound, GC-MS provides both chromatographic separation and mass-based identification, offering a higher level of confidence than GC-FID. nih.gov Following derivatization (as described in section 3.2.2), the sample is analyzed using a GC-MS system.

The mass spectrometer is typically operated in electron ionization (EI) mode. researchgate.net The high energy of EI causes extensive fragmentation of the molecule, producing a unique mass spectrum that serves as a chemical "fingerprint." youtube.com The fragmentation pattern can provide valuable structural information. For the silylated derivative of the target compound, characteristic fragments would be expected, such as the molecular ion [M]⁺, and ions corresponding to the loss of methyl groups from the TMS moieties or cleavage of the imidazoline ring. nih.govresearchgate.net This detailed fragmentation data is crucial for unequivocal identification.

Table 3: Potential GC-MS Fragmentation Data for Silylated this compound

| Derivative | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |

| Bis-TMS Derivative | Hypothetical: 320 | [M-15]⁺ (loss of CH₃), fragment from silylated phenol, fragment from silylated imidazoline |

| Tris-TMS Derivative | Hypothetical: 392 | [M-15]⁺ (loss of CH₃), [M-89]⁺ (loss of OSi(CH₃)₃), fragments from ring cleavage |

This table illustrates plausible mass-to-charge ratios for key fragments of the trimethylsilyl (TMS) derivatives of the target compound, based on general fragmentation patterns of silylated phenols and heterocyclic compounds. nih.govyoutube.com

Biological Activities and Pharmacological Potential of Dihydroimidazole Phenols

Broad Biological Spectrum of Imidazole (B134444) and Dihydroimidazole (B8729859) Compounds

Imidazole and its reduced form, dihydroimidazole (also known as imidazoline), are privileged structures in drug discovery. researchgate.netnih.gov Their derivatives are known to exhibit a wide array of pharmacological activities, making them attractive targets for synthetic and medicinal chemists. researchgate.netijpsonline.com The imidazole ring, a constituent of essential natural molecules like the amino acid histidine, histamine, and purines in nucleic acids, possesses an amphoteric nature, allowing it to act as both an acid and a base. researchgate.netijpsjournal.com This chemical versatility, including its polarity and ability to form hydrogen bonds, enhances the pharmacokinetic properties of drug candidates, improving solubility and bioavailability. researchgate.net

The broad biological spectrum of these compounds encompasses antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, anticancer, analgesic, antidiabetic, and antihistaminic activities, among others. nih.govijpsjournal.commdpi.comresearchgate.net The ability of the electron-rich imidazole ring to interact with a multitude of biological targets is a key reason for its diverse therapeutic applications. mdpi.comresearchgate.net Researchers continually synthesize new derivatives, exploring how different substitutions on the imidazole or dihydroimidazole core can modulate and enhance these biological effects. nih.govresearchgate.netresearchgate.net For instance, the development of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives has yielded compounds with potential applications against a wide range of diseases, including cancer, infections, and hypertension. researchgate.net

Antimicrobial Research Applications

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and imidazole-based compounds have emerged as a promising area of research. mdpi.comnih.gov Their mechanism of action can involve the disruption of microbial DNA, inhibition of protein synthesis, or interference with cell membrane integrity. mdpi.comresearchgate.netnano-ntp.com

Dihydroimidazole and imidazole derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govnih.govresearchgate.net

The antibacterial mechanism often involves disrupting the bacterial cell wall or membrane. mdpi.comnano-ntp.com Phenolic compounds, in general, exhibit antimicrobial properties by altering cell permeability, which can lead to the leakage of essential cellular components. nih.gov Gram-negative bacteria are often more susceptible to certain phenolic compounds than Gram-positive bacteria. nih.govresearchgate.net The efficacy of imidazole derivatives can be enhanced by specific structural modifications. For example, studies on various synthesized derivatives have identified compounds with potent activity comparable to standard antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.govmdpi.com One study found that newly synthesized dihydroimidazole derivatives exhibited high inhibitory effects against several bacterial strains. researchgate.net Another investigation of oxadiazole derivatives, which can be structurally related to imidazole compounds, showed that many had variable growth inhibitory effects on both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Antibacterial Activity of Selected Imidazole and Dihydroimidazole Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound/Derivative | Bacterial Strain(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Dihydroimidazole derivatives | Gram-positive and Gram-negative bacteria | Most products showed high inhibitory effect. | researchgate.net |

| 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compound 4h showed the most potent activity compared to reference drugs. | nih.gov |

| 2,4-dichloro-6-(2-substituted-2,5-dihydro-1H-imidazol-4-yl)phenol derivatives | S. aureus, S. epidermidis, S. typhi, P. aeruginosa | Evaluated for antibacterial activity against these strains. | nih.gov |

| Imidazole derivatives HL1 and HL2 | Gram-positive and Gram-negative strains | Both derivatives inhibited the growth of tested bacterial strains. | mdpi.com |

| Imidazole-based derivatives | S. aureus, P. aeruginosa, E. coli, B. subtilis | A derivative showed potent activity compared to standard drugs. | mdpi.com |

| Imidazole derivatives with a 2,4-dienone motif | S. aureus UA1758, S. epidermidis UF843 | Compound 42 showed significant inhibition with MIC values of 4 µg/mL and 8 µg/mL, respectively. | nih.gov |

Many commercially available antifungal drugs, such as ketoconazole (B1673606) and econazole, feature an imidazole core, highlighting the ring's importance in this therapeutic area. researchgate.netnih.gov The primary mechanism for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.comnih.gov Disruption of ergosterol synthesis compromises the membrane's integrity, leading to cell death. nano-ntp.com

Research has focused on synthesizing novel imidazole and dihydroimidazole derivatives to combat a wide range of fungal pathogens, including various Candida and Aspergillus species. nih.govmdpi.comnih.gov Some of these new compounds have shown efficacy against fungal strains that are resistant to existing drugs like fluconazole. nih.govnih.gov For example, a study on imidazole derivatives containing a 2,4-dienone motif identified two compounds with potent, broad-spectrum inhibitory effects against Candida species, including a fluconazole-resistant isolate. nih.gov These compounds were also found to improve the survival rate of mice infected with both fluconazole-susceptible and fluconazole-resistant C. albicans. nih.gov Another study synthesized a series of novel triazole and imidazole derivatives, with some showing excellent in-vitro antifungal activity against a broad panel of fungi, including resistant strains. nih.gov

Table 2: Antifungal Activity of Selected Imidazole Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound/Derivative | Fungal Strain(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone | A. niger, C. albicans | Antimicrobial potential determined using the tube dilution method. | nih.gov |

| Imidazole derivatives with 2,4-dienone motif (Compounds 31 & 42) | Candida spp., including fluconazole-resistant C. albicans 64110 | Both compounds exhibited strong, broad-spectrum inhibitory effects with MIC values of 8 µg/mL against the resistant strain. | nih.gov |

| Novel triazole and imidazole derivatives (Compounds 2, 9, 10) | Candida spp., Aspergillus spp., Microsporum spp., Trichophyton spp. | Showed excellent in-vitro activity against most tested fungi, including fluconazole- and itraconazole-resistant strains. | nih.gov |

| Imidazole derivatives | Candida albicans | Demonstrated a potential effect to inhibit the growth of Candida albicans. | mdpi.com |

| Pyridinone (PYR) and Triazine (TRI) containing compounds | Candida albicans (including fluconazole- or caspofungin-resistant strains) | Both compounds showed fungicidal activity and inhibited biofilm formation. | mdpi.com |

The imidazole scaffold is also a key component in the development of antiviral agents. nih.govjchr.org Researchers have synthesized and screened numerous imidazole derivatives for activity against a variety of DNA and RNA viruses. nih.gov For example, 2-phenylbenzimidazole (B57529) analogs have shown good antiviral activity against Coxsackie B2 virus (CVB-2), Bovine viral diarrhea virus (BVDV), and Yellow fever virus (YFV). nih.gov

Docking studies have also been employed to predict the antiviral potential of imidazole derivatives. One such study investigated imidazole analogs against the main protease of SARS-CoV-2, identifying compounds with greater binding energy than hydroxychloroquine (B89500) and chloroquine, suggesting potent antiviral activity. nih.gov Furthermore, certain imidazole-based compounds have exhibited activity against the influenza A virus by targeting the M2 proton channel. nih.gov The versatility of the imidazole ring allows for the design of compounds that can interact with various viral targets, making it a valuable pharmacophore in the ongoing search for new antiviral therapies. nih.gov

Anti-Inflammatory Research Pathways

Imidazole derivatives and related phenolic compounds are actively being investigated for their anti-inflammatory potential. ijpsjournal.comresearchgate.netjapsonline.com Inflammation is a complex biological response, and its pathogenesis often involves signaling molecules like nitric oxide (NO). nih.gov Some non-steroidal anti-inflammatory drugs work by scavenging NO or inhibiting the inducible nitric oxide synthase (iNOS) enzyme. nih.gov Phenolic compounds, in particular, may exert anti-inflammatory effects by modulating the activity of enzymes involved in arachidonic acid metabolism (e.g., cyclooxygenase and lipoxygenase) and regulating inflammatory cells. nih.govnih.gov

Research into 2,4,5-triphenyl-1H-imidazole-1-yl derivatives has aimed to develop molecules that can treat inflammation associated with microbial infections. researchgate.netjapsonline.com In-vitro studies have evaluated these compounds for their ability to inhibit inflammation, using drugs like Phenylbutazone as a reference. researchgate.netjapsonline.com The antioxidant properties of phenolic compounds also contribute to their anti-inflammatory effects, as they can scavenge reactive oxygen species and reduce oxidative stress, which is closely linked to inflammation. nih.govnih.gov The study of date seed extracts, rich in phenolic compounds like rutin (B1680289) and quercetin, has shown that they mediate anti-inflammatory activities through mechanisms such as nitric oxide scavenging and stabilization of lysosomal membranes. nih.gov

Anticancer and Antitumor Research Directions

The imidazole scaffold is a prominent feature in many compounds being researched for their anticancer properties. mdpi.comrsc.orgnih.govresearchgate.net These derivatives can induce cancer cell death through various mechanisms, including apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in DNA replication and repair. mdpi.comrsc.org The ability of the imidazole ring to bind to biological macromolecules like DNA and proteins makes it a versatile tool in designing new antitumor agents. researchgate.net

Numerous studies have synthesized and evaluated imidazole derivatives against various human cancer cell lines. rsc.orgnih.govresearchgate.net For instance, a series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles were synthesized and screened against a panel of 60 human cancer cell lines, with one compound, NSC 771432, showing notable potential by inducing cell cycle arrest and cellular senescence in A549 lung cancer cells. rsc.org Other research has focused on designing imidazole derivatives that target specific pathways, such as EGFR kinase or tubulin polymerization. nih.gov Thiazole-benzimidazole derivatives have displayed potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Similarly, other benzimidazole (B57391) derivatives have shown high cytotoxic activity against breast cancer (MCF7) and neuroblastoma (NB-1) cell lines. nih.gov The ongoing research in this area highlights the significant potential of imidazole-based compounds in developing novel cancer chemotherapies. nih.govresearchgate.net

Modulatory Effects on Receptors and Enzymes

The pharmacological profile of dihydroimidazole phenols is significantly influenced by their ability to interact with adrenergic and imidazoline (B1206853) receptors, as well as their potential to inhibit enzymes involved in the inflammatory cascade.

Compounds containing the 2-(4,5-dihydro-1H-imidazol-yl) substructure are well-recognized for their interaction with α-adrenergic receptors, particularly the α2-subtype. iiab.mescispace.com The prototypical α2-adrenergic agonist, clonidine (B47849), features this imidazoline ring system and exerts its effects by binding to these receptors in the central nervous system. iiab.me This interaction leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate.

The specific compound 3-(4,5-dihydro-1H-imidazol-2-yl)phenol is a structural analog of known α2-adrenergic agonists. For instance, oxymetazoline (B75379), which is 3-[(4,5-dihydro-1H-imidazol-2-yl-)methyl]-6-[1,1-dimethylethyl]-2,4-dimethylphenol, demonstrates affinity and potency for several α-adrenoceptor subtypes, including α2A. fda.gov Although oxymetazoline was found to be a full agonist only for α2B receptors in one study, its activity profile highlights that phenolic imidazolines can effectively engage these targets. nih.gov

Structure-activity relationship (SAR) studies on related compounds have shown that the nature of substituents on the phenyl ring and the bridge between the two ring systems are critical for potency and selectivity. nih.govjpp.krakow.pl For example, in a series of indolin-2-yl imidazolines, modifications to the aromatic ring and N-alkyl substituents could separate α2-adrenergic agonist and antagonist activities. nih.gov The cis-1,3-dimethylindolin-2-yl imidazoline was identified as an α2-adrenergic agonist with potency equal to clonidine. nih.gov This suggests that the phenolic hydroxyl group and its position on the phenyl ring in this compound are key determinants of its potential α2-adrenergic activity. Agonism at α2-adrenoceptors is a well-established mechanism for producing analgesic and sedative effects, indicating a potential therapeutic application for compounds of this class. scispace.com

Beyond their adrenergic activity, imidazoline derivatives are known to bind to a distinct class of non-adrenergic sites known as imidazoline (I) receptors. nih.govresearchgate.net These receptors are classified into at least two main subtypes, I1 and I2, and are implicated in various physiological processes, including blood pressure regulation. jpp.krakow.plnih.gov The development of ligands with high selectivity for imidazoline receptors over α2-adrenoceptors is a key goal in medicinal chemistry to potentially achieve therapeutic benefits with fewer side effects. nih.gov

Compounds like moxonidine (B1115) and rilmenidine (B1679337) exhibit a higher affinity for I1 imidazoline receptors compared to α2-adrenoceptors, which is believed to contribute to their antihypertensive effects. jpp.krakow.plresearchgate.net The endogenous molecule agmatine (B1664431) is also known to bind to both α2-adrenergic and imidazoline receptors. researchgate.net Research into developing highly selective I2 receptor ligands has led to the discovery of molecules like tracizoline (B1236551) and benazoline, which show unprecedented selectivity for I2 receptors over α-adrenergic receptors. nih.gov These compounds were developed by modifying the structure of cirazoline, an imidazoline that binds to both receptor types. nih.gov

Table 1: Binding Affinities of Selected Imidazoline Ligands This table presents data for related compounds to illustrate the binding profiles at Imidazoline and Adrenergic receptors. Data for the specific subject compound is not available.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Selectivity (I2/α2) |

| Tracizoline | I2-Imidazoline | 8.74 | 7,762 |

| Benazoline | I2-Imidazoline | 9.07 | 18,621 |

| Cirazoline | α1-Adrenergic | High Affinity | Low |

| I-Imidazoline | High Affinity | Low | |

| Idazoxan | I2/I1/α2 | High Affinity | Non-selective |

Source: Data compiled from scientific literature. nih.gov

The imidazole nucleus is a structural feature present in several selective cyclooxygenase-2 (COX-2) inhibitors. nih.govbindingdb.org The inhibition of COX-2 is the primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), which are used to treat pain and inflammation. nih.govnih.gov The development of selective COX-2 inhibitors is driven by the goal of reducing the gastrointestinal side effects associated with non-selective COX inhibition. nih.govnih.gov

Research into diarylimidazoles has demonstrated the potential of this scaffold in developing potent and selective COX-2 inhibitors. nih.gov A study on 2,4,5-triarylimidazoles revealed that the nature of the substituent on the C-2 phenyl ring significantly influences COX-2 inhibitory potency and selectivity. nih.govnih.gov In this series, a hydroxyl (OH) group at the para-position of the C-2 phenyl ring—creating a phenolic imidazole—resulted in the most potent and selective COX-2 inhibitor, highlighting the importance of the phenol (B47542) moiety for this activity. nih.govnih.gov

Another study focusing on 1,5-diarylimidazoles led to the identification of a potent candidate that advanced to clinical trials. nih.gov These findings underscore that the combination of a phenol and an imidazole ring, as seen in this compound, is a promising structural motif for the design of novel anti-inflammatory agents targeting COX-2. researchgate.net

Table 2: COX-2 Inhibition by a Series of 2,4,5-Triarylimidazole Derivatives This table illustrates the structure-activity relationship where a para-OH group on the C-2 phenyl ring confers the highest potency and selectivity for COX-2.

| C-2 Phenyl Ring Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| p-OH | 0.18 | >100 | >555 |

| p-F | 0.25 | >100 | >400 |

| p-OCH3 | 0.32 | 90 | 281 |

| H | 0.41 | 85 | 207 |

| p-CH3 | 0.41 | 75 | 183 |

Source: Data compiled from scientific literature. nih.govnih.gov

Potential in Other Pharmacological Areas Derived from Structural Homologies

The imidazole ring is considered a "privileged" structure in medicinal chemistry, as it is a core component of many natural products and synthetic drugs with a wide array of biological activities. scispace.combindingdb.org Consequently, compounds structurally related to this compound, which contain this heterocyclic system, have been investigated for numerous therapeutic applications beyond those already discussed.

The imidazole scaffold is integral to molecules exhibiting a broad spectrum of pharmacological effects, including:

Antimicrobial and Antifungal Activity : Numerous imidazole derivatives have been developed as agents against bacteria and fungi. scispace.comnih.gov For example, combinations of imidazole with pyrazole (B372694) or thiazolidinone have shown significant antibacterial and antifungal properties. nih.gov

Anticancer Activity : The indole (B1671886) scaffold, which shares some electronic properties with the phenyl group, when combined with an imidazoline ring, has been investigated for its ability to inhibit the growth of cancer cells. Furthermore, novel imidazole-azole and imidazole-piperazine derivatives have shown anticancer activity when compared against standard treatments. scispace.com

Antiviral Activity : Imidazole-containing compounds have been evaluated for their efficacy against various viruses. iiab.mebindingdb.org

Antidepressant Activity : By modifying existing antidepressants with imidazole moieties, researchers have synthesized analogs with potent activity in preclinical models. iiab.me

The diverse biological profile of imidazole-based compounds suggests that this compound could serve as a template for the exploration of new therapeutic agents in a variety of disease areas. nih.govbindingdb.org Its structural homology to these varied pharmacologically active agents provides a strong rationale for its investigation in fields such as oncology, infectious diseases, and neurology.

Structure Activity Relationship Sar and Rational Molecular Design

Correlating Structural Modifications of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives with Biological Response

The structure-activity relationship (SAR) for derivatives of this compound reveals that even minor modifications to the chemical structure can significantly impact biological response and receptor selectivity. The core scaffold consists of a phenol (B47542) ring linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring, and modifications at either of these moieties govern the compound's affinity and efficacy.

Research into 2-aryl-imidazoline derivatives has provided significant insights into their interaction with imidazoline (B1206853) and adrenergic receptors. The nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, studies have shown that substituting the phenyl ring with methyl or methoxy (B1213986) groups, particularly at the ortho or meta positions, can enhance affinity for I1 imidazoline receptors. researchgate.net One of the most potent ligands for I1 sites is 2-(2′-methoxyphenyl)-imidazoline, which demonstrates high selectivity over I2 receptors. researchgate.net Conversely, a methyl group at the para position of the phenyl ring tends to increase selectivity for I2 imidazoline sites. researchgate.net

The electronic properties of the substituents also play a crucial role. In some series, substitutions on the phenyl ring that result in electron deficiency have been found to potentially increase activity against certain targets. nih.gov The phenolic hydroxyl group itself is a key feature, likely participating in hydrogen bonding interactions within the receptor's binding site. Modifications to this group, such as converting it to a thiol, can alter potency and binding interactions. nih.gov

Furthermore, the imidazoline ring is a vital pharmacophoric element. Its basic nitrogen atoms are often involved in critical salt bridge or hydrogen bond interactions with acidic residues in the target protein. nih.gov Replacing the imidazoline ring with other heterocyclic systems or altering its substitution pattern can dramatically change the biological profile of the compound. For example, studies on related heterocyclic compounds show that linking the core to moieties like carboxamides can provide a good balance between potency and physicochemical properties, whereas other groups like dimethylamine (B145610) or carboxylic acids may be inactive. nih.gov

The following table summarizes key structural modifications and their observed effects on biological activity for 2-phenyl-imidazoline derivatives, which provides a model for understanding the SAR of this compound analogs.

| Structural Modification | Position of Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Methoxy Group (-OCH₃) | ortho-position on Phenyl Ring | High affinity and selectivity for I1 imidazoline receptors. | researchgate.net |

| Methyl Group (-CH₃) | para-position on Phenyl Ring | Increased selectivity for I2 imidazoline receptors. | researchgate.net |

| Hydroxy Group (-OH) | ortho-position on Phenyl Ring | Ten-fold increase in potency for IDO inhibition compared to the unsubstituted phenyl analog, likely via H-bonding. | nih.gov |

| Fluorine (-F) | para-position on Phenyl Ring | Generally well-tolerated and can provide a good balance of activity and properties. | nih.gov |

| Isosteric Replacement (e.g., O to S) | Linker between rings | Can eliminate undesired activity at other receptors (e.g., α1-adrenergic agonism). | nih.gov |

| Carboxamide (-CONH₂) | Substituent on core | Optimal substituent for balancing potency and physicochemical properties in some series. | nih.gov |

Computational Approaches to SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR, predict biological activity, and guide the design of new molecules. These approaches save significant time and resources compared to traditional synthesis and screening methods.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. patsnap.com For derivatives of this compound, QSAR models can predict the activity of unsynthesized analogs, helping to prioritize which compounds to synthesize and test. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity (logP), and electronic characteristics (e.g., surface tension, index of refraction). researchgate.net Statistical methods, like partial least squares (PLS) regression, are then used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). pharmacophorejournal.com

For instance, a 3D-QSAR study on a series of 2-substituted imidazolines was conducted to understand their binding affinities for imidazoline (I2) and α2-adrenergic receptors. nih.gov This study generated predictive models that highlighted the importance of steric and electrostatic fields around the molecule, indicating specific regions where modifications would likely enhance binding affinity and selectivity. nih.gov QSAR models have also highlighted the significance of steric, electrostatic, and hydrophobic features for imidazole (B134444) derivatives targeting various enzymes. rjptonline.org The reliability of these models is confirmed through rigorous validation techniques, such as cross-validation using the "leave-one-out" (LOO) method, to ensure their predictive power. researchgate.net

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, usually a protein). mdpi.com This technique provides a three-dimensional view of the ligand-receptor complex, revealing key interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. arabjchem.orgpatsnap.com

For derivatives of this compound, docking studies are crucial for understanding how they fit into the active site of their target proteins. For example, docking studies of imidazole derivatives into the active site of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase have shown that the compounds have a good affinity for the active pocket, suggesting they could be effective inhibitors. arabjchem.orgresearchgate.net Similarly, docking simulations of phenyl-imidazole compounds against indoleamine 2,3-dioxygenase (IDO) revealed that an ortho-hydroxy group on the phenyl ring could form a stabilizing hydrogen bond with the amino acid residue Serine-167. nih.gov

These simulations can guide the rational design of new derivatives by suggesting modifications that would enhance binding. For example, if a simulation shows an empty hydrophobic pocket near the bound ligand, a medicinal chemist might add a hydrophobic group to the ligand to fill that pocket and increase potency. The results from docking are often quantified by a scoring function, which estimates the binding energy; a lower binding energy typically indicates a more stable and potent interaction. researchgate.net

| Compound Class | Biological Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 2-Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | Hydrogen bond between the ligand's 2-hydroxy group and Serine-167 in the active site. | nih.gov |

| Imidazole derivatives with pyrazole (B372694) moiety | L-glutamine:D-fructose-6-phosphate amidotransferase | Hydrogen bonds with active site residues such as Thr352 and Lys603. | researchgate.net |

| Imidazolium-based ionic liquids | DNA (minor groove) | Interaction via hydrogen bonds within the DNA minor groove. | nih.govacs.org |

| Imidazolone (B8795221) derivatives | Various cancer-related proteins | Docking studies support experimental anticancer activities. | tandfonline.com |

| 1H-imidazole derivatives | COVID-19 related receptors (e.g., 6W41) | Analysis of binding energy to predict antiviral potential. | nih.gov |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.comdovepress.com A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. mdpi.com This model serves as a 3D template for virtual screening of compound libraries to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.com

For imidazoline receptor ligands, pharmacophore models have been developed that define the key structural requirements for binding. researchgate.netnih.gov For example, a model might consist of a hydrogen bond acceptor, two donor sites, and two hydrophobic groups arranged in a specific spatial orientation. mdpi.com Such models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dovepress.com

Computational and Theoretical Studies of this compound

Following a comprehensive search for scientific literature, no specific computational or theoretical studies detailing the quantum chemical calculations, thermodynamic properties, or non-linear optical properties for the exact compound This compound could be located.

While extensive research exists on the computational analysis of various imidazole and phenol derivatives, the precise data required to construct the detailed sections and subsections for this compound—including specific energy calculations, molecular orbital energies, charge transfer analyses, electrostatic potential maps, and thermodynamic or non-linear optical properties—is not available in the public domain based on the conducted searches.

General computational methodologies for similar compounds are well-established. For instance, studies on related imidazole-phenol structures frequently employ Density Functional Theory (DFT) for geometry optimization and electronic property calculations. ppor.aztandfonline.complos.org Analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) are standard techniques to evaluate the reactivity, stability, and potential active sites of such molecules. tandfonline.comnih.gov Furthermore, the exploration of non-linear optical (NLO) properties is a common research area for organic molecules with potential applications in optoelectronics. semanticscholar.orgmdpi.comdoaj.org

However, without specific research dedicated to this compound, it is not possible to provide the detailed, scientifically accurate data, tables, and research findings as requested for this particular compound.

Advanced Applications and Future Research Directions

Role in Material Science Applications

The unique structural features of imidazolines, particularly the presence of both a phenolic hydroxyl group and an imidazole (B134444) ring, make them valuable building blocks in material science.

The 2-imidazoline scaffold is instrumental in creating novel functionalized polymers. The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol serves as a key reactant in the synthesis of polymer-anchored complexes, such as the oxovanadium(IV) complex sigmaaldrich.com. This process involves grafting the molecule onto a polymer backbone, thereby imparting specific chemical functionalities to the resulting material.

Furthermore, the inherent fluorescent properties of certain imidazole derivatives open avenues for their use in the development of advanced dyes and optical materials. The fluorescence of these compounds makes them suitable for applications such as optical whiteners in textiles and as components in optoelectronic devices nih.govsemanticscholar.org. The π-conjugated system in these molecules is crucial for their photochromic and thermochromic properties, which are desirable in smart materials and optical data storage semanticscholar.org.

The nitrogen atoms within the imidazole ring of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol and its isomers allow them to act as effective ligands for coordinating with metal ions. This property is leveraged to create catalysts for various organic reactions. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a precursor for synthesizing polymer-anchored oxovanadium(IV) complexes that can be used as catalysts sigmaaldrich.com.

Derivatives of imidazole, such as N-heterocyclic carbenes (NHCs), form stable complexes with metals like copper(I) and gold, which are used to catalyze a wide range of organic syntheses, including carboxylation and allylation reactions beilstein-journals.org. The ability to modify the substituents on the imidazole ring allows for the fine-tuning of the catalyst's electronic and steric properties, thereby enhancing its activity and selectivity beilstein-journals.org.

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing imidazole derivatives. Traditional methods are being replaced by innovative strategies that offer higher yields, shorter reaction times, and reduced environmental impact.

Key advancements include:

One-Pot Multicomponent Reactions (MCRs): This strategy involves adding all reactants simultaneously in a single vessel, which is time-efficient and cost-effective nih.gov.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve product yields compared to conventional heating methods ppor.az.

Green Catalysts: Researchers are exploring the use of environmentally benign and reusable catalysts, such as ionic liquids and nanocatalysts, to promote the synthesis of imidazoles ppor.azsciepub.com. For example, diethyl ammonium (B1175870) hydrogen phosphate (B84403) has been used as a reusable, cost-effective catalyst for the solvent-free synthesis of trisubstituted imidazoles sciepub.com.

The table below summarizes various synthetic approaches for related imidazole compounds, highlighting the move towards more sustainable practices.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| One-Pot MCR | Benzil, 5-chlorosalicylaldehyde, ammonium acetate, anisidine | Glacial acetic acid, reflux | High atomic economy, time-effective | nih.gov |

| Nanocatalyst Synthesis | Benzoin, 2-hydroxy benzaldehyde, ammonium acetate | CoFe2O4 nanocatalyst, ethanol | Rapid reaction (30 minutes), magnetic separation of catalyst | semanticscholar.org |

| Green Catalyst Synthesis | 1,2-dicarbonyl compounds, aldehydes, ammonium acetate | Diethyl ammonium hydrogen phosphate (ionic liquid) | Solvent-free, reusable catalyst, short reaction times | sciepub.com |

| Microwave-Assisted Synthesis | Benzyl, ammonium acetate, p-aminoazobenzene, 4-hydroxybenzaldehyde | Ionic liquid catalyst, microwave irradiation | High yield (91.4%), short reaction time (18 min) | ppor.az |

In-depth Mechanistic Studies of Biological Actions at the Cellular and Molecular Level

The biological activities of imidazole-containing compounds are diverse and are a subject of intensive study. The mechanism of action is often linked to the molecule's ability to interact with various biological targets through non-covalent interactions.

The electronic structure, featuring an imidazole ring and a phenol (B47542) group, facilitates extensive electron delocalization, which is crucial for its interactions with molecular targets via hydrogen bonding, π-π stacking, and dipole-dipole interactions . Imidazole derivatives have been shown to act on a variety of receptors, including dopamine, histamine, and adrenoceptors longdom.org.

At the cellular level, some sterically hindered phenol hybrids containing heterocyclic fragments have been found to induce apoptosis, a form of programmed cell death, which is a desirable mechanism for anticancer agents mdpi.com. For example, studies on related gold(I) complexes with imidazole-based ligands suggest that their cytotoxic effects in hormone-dependent breast cancer cells may involve interference with the estrogen receptor pathway acs.org. Understanding these molecular and cellular mechanisms is key to designing more potent and selective therapeutic agents.

Translational Research for Therapeutic Development and Preclinical Studies

The promising biological activities of this compound derivatives have spurred translational research aimed at developing new therapeutic agents. Preclinical studies are essential to evaluate the efficacy and metabolic fate of these compounds.

A series of novel N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives have been identified as potential inhibitors of human blood platelet aggregation nih.gov. Certain compounds from this series also demonstrated the ability to reduce arterial blood pressure in normotensive rats nih.gov. In the field of oncology, hybrid compounds incorporating the 4,5-dihydro-1H-imidazole core have been synthesized and evaluated for their antitumor activity against various cancer cell lines mdpi.comnih.gov. For instance, a copper(II) complex of a dihydro-imidazolyl-phthalazine derivative showed selective cytotoxicity against the HeLa cancer cell line without significant toxic effects on normal fibroblast cells mdpi.com.

Metabolism studies are also a critical component of preclinical development. Research on the antiarrhythmic drug cibenzoline, which shares a similar structural motif, has detailed its stereoselective metabolism by cytochrome P450 enzymes in liver microsomes from both humans and rats fda.gov. Such studies are vital for predicting the pharmacokinetic profile of new drug candidates.

Integration with High-Throughput Screening and Cheminformatics for Discovery of New Bioactive Entities

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and cheminformatics to rapidly identify and optimize new bioactive compounds. HTS allows for the testing of vast libraries of chemical compounds against specific biological targets or in cell-based assays to find "hits" routledge.comgoogle.nearvojournals.orgnih.gov.

The this compound scaffold is an attractive candidate for inclusion in such screening libraries. HTS methodologies that can be employed include:

Biochemical Assays: These assays, such as fluorescence polarization and FRET (Förster resonance energy transfer), measure the interaction of compounds with purified targets like enzymes or receptors nih.gov.

Cell-Based Assays: These include reporter gene assays, viability assays, and high-content screening, which assess the effect of compounds on cellular functions or pathways in a more physiologically relevant context nih.gov.

Cheminformatics and computational tools play a crucial role in this process. Molecular docking studies, for example, can predict how these imidazole derivatives bind to the active site of a target protein, as demonstrated in studies of analogues against the tubulin–combretastatin A4 complex nih.gov. Quantitative structure-activity relationship (QSAR) models help in understanding how chemical structure relates to biological activity, guiding the synthesis of more potent and selective analogs mdpi.com. This synergy between experimental screening and computational analysis accelerates the discovery of new bioactive entities based on the this compound framework.

Advanced Computational Design for Predictive Synthesis and Biological Efficacy